1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-3-(2-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-5-3-4-6-15(12)17-10-16(20-21(17)13(2)22)14-7-8-18-19(9-14)24-11-23-18/h3-9,17H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUJNRGRNUTRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the following steps:
Formation of the Pyrazoline Ring: This can be achieved through the reaction of a chalcone derivative with hydrazine hydrate under reflux conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the pyrazoline intermediate with a benzo[d][1,3]dioxole derivative using a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Acylation Reaction: The final step is the acylation of the pyrazoline derivative with ethanoyl chloride in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Benzo[d][1,3]dioxol-5-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(3-(Benzo[d][1,3]dioxol-5-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Material Science: The compound’s aromatic and heterocyclic components make it a candidate for the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the pyrazoline ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Pyrazoline Derivatives
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrazoline derivatives are highly dependent on substituents at positions 3, 5, and the N1 side chain. Below is a comparative analysis:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., bromo in 104f) enhance antiproliferative activity, while electron-donating groups (e.g., methoxy in Compound I) may alter solubility .
- Side Chain Diversity : Compounds with piperazine/pyrrolidine side chains (6c, 6e) show antibacterial activity, whereas thiazole conjugates (104f) exhibit anticancer effects .
Crystallographic and Conformational Analysis
- Compound I (): Dihedral angles between the pyrazoline ring and aryl groups (6.69° and 74.88°) indicate a non-planar conformation, stabilized by C–H···O hydrogen bonds .
- Target Compound : The o-tolyl group may increase torsion angles compared to 4-methoxyphenyl (Compound I), altering molecular packing and solubility.
Biological Activity
The compound 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a derivative of pyrazole known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The compound can be synthesized through various methods involving the reaction of benzo[d][1,3]dioxole derivatives with substituted pyrazoles. The general synthetic pathway involves:
- Formation of Pyrazole Ring : Utilizing hydrazine derivatives and carbonyl compounds.
- Substitution Reactions : Introducing the benzo[d][1,3]dioxole moiety via coupling reactions.
Antibacterial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antibacterial properties. The compound was tested against various Gram-positive and Gram-negative bacteria using the agar diffusion method.
Key Findings:
- MIC Values : The Minimum Inhibitory Concentration (MIC) for the compound was found to be notably low against sensitive strains such as Staphylococcus aureus and Sarcina.
- Comparison with Standard Drugs : The antibacterial efficacy was comparable or superior to established antibiotics.
| Bacterial Strain | MIC (nM) | Comparison Drug | MIC (nM) |
|---|---|---|---|
| Staphylococcus aureus | 110 | Penicillin | 200 |
| Sarcina | 80 | Ampicillin | 150 |
Antioxidant Activity
The antioxidant potential of the compound was evaluated through DPPH radical scavenging assays. Results indicated that it effectively scavenges free radicals, suggesting its role as a potential antioxidant agent.
Antioxidant Efficacy Data:
| Compound | IC50 (µM) |
|---|---|
| 1-(3-(benzo[d][1,3]dioxol... | 25 |
| Ascorbic Acid | 15 |
Anti-inflammatory Properties
Research has indicated that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. The compound's ability to reduce cytokine production in vitro suggests potential therapeutic applications in inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study published in RSC Advances highlighted the synthesis and screening of various pyrazole derivatives, including our compound. It showed promising results against multi-drug resistant bacterial strains, emphasizing its potential in treating infections where conventional antibiotics fail .
Case Study 2: In Vivo Studies
In vivo studies on animal models demonstrated that the compound could significantly reduce inflammation markers in conditions mimicking rheumatoid arthritis. This positions it as a candidate for further development in anti-inflammatory therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves condensation of a substituted chalcone derivative with hydrazine hydrate. For example, α,β-unsaturated ketones react with hydrazine in glacial acetic acid under reflux (4–6 hours) to form the pyrazoline core . Optimization strategies include:
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Temperature Control : Maintain reflux temperatures (100–110°C) to avoid side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Yield Monitoring : Employ HPLC to track reaction progress and identify byproducts .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the pyrazoline ring and substituent positions (e.g., benzo[d][1,3]dioxol-5-yl protons at δ 5.93 ppm as a singlet) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., observed [M⁺] at m/z 480.28 for a related compound) .
- X-ray Crystallography : Single-crystal diffraction resolves dihedral angles between aromatic rings and pyrazoline conformation (e.g., benzene rings form angles of 6.69° and 74.88° with the pyrazoline core) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., rapid hepatic clearance may reduce in vivo efficacy despite in vitro potency) .
- Dose-Response Correlation : Use staggered dosing in animal models to align in vivo exposure with in vitro IC₅₀ values.
- Target Engagement Assays : Employ fluorescence polarization or SPR to confirm binding to intended targets (e.g., GABA receptors for anticonvulsant activity) .
Q. What strategies are employed in structure-activity relationship (SAR) studies to modify the pyrazoline core for enhanced pharmacological properties?
- Methodological Answer :
- Systematic Substituent Variation : Replace the o-tolyl group with electron-withdrawing (e.g., 4-Cl) or electron-donating (e.g., 4-OCH₃) groups to modulate electron density .
- Bioisosteric Replacement : Substitute the benzo[d][1,3]dioxole moiety with thiophene or furan rings to improve metabolic stability .
- Computational Modeling : Use DFT calculations to predict steric and electronic effects of substituents on receptor binding .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed using software like SHELXL?
- Methodological Answer :
- Disorder in Flexible Groups : The dihydro-pyrazoline ring may exhibit positional disorder. Mitigate by applying "ISOR" and "DELU" restraints in SHELXL to stabilize thermal parameters .
- Twinned Data : For non-merohedral twinning, use the HKLF 5 format in SHELXL to refine against merged data .
- High-Resolution Limits : Optimize data collection at low temperatures (100 K) to reduce thermal motion artifacts .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
